3-Bromo-4-propan-2-ylthiophene
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Overview
Description
3-Bromo-4-propan-2-ylthiophene is a heterocyclic organic compound that belongs to the class of thiophenes. It has a CAS Number of 1369146-51-9 and a molecular weight of 205.12 .
Molecular Structure Analysis
The molecular formula of 3-Bromo-4-propan-2-ylthiophene is C7H9BrS . It is a member of the thiophenes, a class of compounds that contain a ring of four carbon atoms and one sulfur atom.Physical And Chemical Properties Analysis
3-Bromo-4-propan-2-ylthiophene is a liquid . Its physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available literature.Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives, including compounds like 3-Bromo-4-propan-2-ylthiophene , are known for their antimicrobial properties. They can be synthesized to create new drugs that target a variety of microbial infections, potentially offering alternatives to existing antibiotics .
Anti-inflammatory and Analgesic Applications
In the realm of pharmaceuticals, thiophene compounds have been utilized for their anti-inflammatory and analgesic effects. This makes them valuable in the development of new medications for pain relief and inflammation control .
Antitumor Activity
Research has indicated that certain thiophene compounds have antitumor properties. This opens up possibilities for 3-Bromo-4-propan-2-ylthiophene to be used in cancer research, potentially leading to novel cancer therapies .
Material Science: Corrosion Inhibition
Beyond medicinal applications, thiophene derivatives serve as corrosion inhibitors for metals. This application is crucial in industries where metal preservation is essential, such as in construction and manufacturing .
Organic Light-Emitting Diodes (OLEDs)
In material science, thiophene-based compounds are used in the fabrication of OLEDs due to their conductive properties. This application is significant in the development of advanced display technologies .
Organic Chemistry: Bromination Reactions
The bromine component in 3-Bromo-4-propan-2-ylthiophene suggests its utility in organic synthesis, particularly in bromination reactions which are fundamental in creating complex organic molecules .
Future Directions
The future of synthetic chemistry, including the synthesis of compounds like 3-Bromo-4-propan-2-ylthiophene, is likely to involve improving the ability of synthesis and enhancing the application of synthesis . This could include developing more efficient and environmentally friendly synthetic methods .
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets through different mechanisms, including electrophilic, nucleophilic, and radical reactions . The exact interaction of 3-Bromo-4-propan-2-ylthiophene with its targets would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and targets .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
3-bromo-4-propan-2-ylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-5(2)6-3-9-4-7(6)8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECMRGDKMBWRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1369146-51-9 |
Source
|
Record name | 3-bromo-4-(propan-2-yl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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